Welcome to the BenchChem Online Store!
molecular formula C8H5ClF2N2O B8350890 2-Pyridinecarbonitrile, 3-chloro-5-(2,2-difluoroethoxy)-

2-Pyridinecarbonitrile, 3-chloro-5-(2,2-difluoroethoxy)-

Cat. No. B8350890
M. Wt: 218.59 g/mol
InChI Key: GRTIYXGFTRZSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163011B2

Procedure details

To a solution of 3-chloro-5-hydroxy-pyridine-2-carbonitrile [1262860-70-7] (0.200 g, 1.23 mmol) in THF (15 ml) was added at 0° C. 2,2-difluoro-ethanol (0.123 g, 1.48 mmol) and triphenylphosphine (0.484 g, 1.84 mmol). After stirring for 10 min at 0° C. DIAD (0.373 g, 1.84 mmol) was added and the reaction mixture was stirred for 2 h at 0° C. followed by 16 h at 25° C. The reaction mixture was concentrated and the title compound was obtained after CombiFlash chromatography on silica gel (hexane/EtOAc 20:1 to 1:1) as a colorless oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step Two
Quantity
0.484 g
Type
reactant
Reaction Step Three
Name
Quantity
0.373 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([OH:8])[CH:7]=1.[F:11][CH:12]([F:15])[CH2:13]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([O:8][CH2:13][CH:12]([F:15])[F:11])[CH:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)O)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.123 g
Type
reactant
Smiles
FC(CO)F
Step Three
Name
Quantity
0.484 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0.373 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h at 0° C.
Duration
2 h
WAIT
Type
WAIT
Details
followed by 16 h at 25° C
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OCC(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.